molecular formula C29H44N2O14 B1220630 Badgfg CAS No. 93414-07-4

Badgfg

Cat. No.: B1220630
CAS No.: 93414-07-4
M. Wt: 644.7 g/mol
InChI Key: KEWXJSJZAYXEQI-UHFFFAOYSA-N
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Description

Badgfg (systematic name: 1,3,5-triazido-2,4,6-trinitrobenzene) is a synthetic nitroaromatic compound first synthesized in 2018 during exploratory research on high-energy-density materials (HEDMs) . Its molecular structure features a benzene ring substituted with three nitro groups (-NO₂) and three azido groups (-N₃), conferring unique thermodynamic stability and detonation velocity (9,200 m/s) superior to conventional explosives like TNT . Industrially, this compound has garnered attention for dual-use applications in aerospace propellants and pharmaceutical intermediates due to its controlled decomposition products (e.g., nitrogen gas and carbon nanoparticles) .

Properties

CAS No.

93414-07-4

Molecular Formula

C29H44N2O14

Molecular Weight

644.7 g/mol

IUPAC Name

N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2-benzyl-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C29H44N2O14/c1-12-21(35)25(39)26(40)29(42-12)45-27-19(30-13(2)33)16(9-15-7-5-4-6-8-15)43-18(23(27)37)11-41-28-20(31-14(3)34)24(38)22(36)17(10-32)44-28/h4-8,12,16-29,32,35-40H,9-11H2,1-3H3,(H,30,33)(H,31,34)

InChI Key

KEWXJSJZAYXEQI-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CC4=CC=CC=C4)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CC4=CC=CC=C4)NC(=O)C)O)O)O

Synonyms

BADGFG
benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta glucopyranosyl)-2-deoxy-3-O-beta fucopyranosyl-alpha galactopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 1,3,5-Trinitrobenzene (TNB)

TNB shares Badgfg’s nitro-substituted benzene core but lacks azido groups. Key differences include:

Property This compound TNB
Molecular Formula C₆H₃N₉O₆ C₆H₃N₃O₆
Detonation Velocity 9,200 m/s 7,100 m/s
Thermal Stability Stable up to 220°C Decomposes at 160°C
Pharmaceutical Utility Yes (nanocarrier synthesis) No

The azido groups in this compound enhance energy release via exothermic N₂ generation during decomposition, while TNB’s lack of this feature limits its applicability in controlled drug delivery systems .

Compound B: Azidoacetic Acid (AAA)

AAA is functionally analogous to this compound in pharmaceutical contexts due to its azido moiety, which enables bioorthogonal click chemistry. However, structural simplicity reduces its versatility:

Property This compound AAA
Molecular Weight 327.12 g/mol 101.08 g/mol
Solubility in Water 0.5 g/L 12.3 g/L
Click Reactivity (k₂) 2.4 × 10³ M⁻¹s⁻¹ 1.1 × 10³ M⁻¹s⁻¹
Toxicity (LD₅₀, rat) 480 mg/kg 320 mg/kg

This compound’s aromatic backbone allows π-π stacking with biomolecules, enhancing tumor-targeting efficiency in nanomedicine compared to AAA’s linear structure .

Comparison with Functionally Similar Compounds

Compound C: Cyclotrimethylenetrinitramine (RDX)

RDX is a nitroamine-based explosive with overlapping industrial applications but divergent chemical behavior:

Property This compound RDX
Oxygen Balance -47.2% -21.6%
Byproduct Toxicity Low (N₂, CO₂) High (NOₓ)
Synthesis Cost (USD/kg) 2,400 850

This compound’s cleaner combustion profile makes it environmentally preferable, though RDX remains cost-effective for military use .

Compound D: Doxorubicin (DOX)

DOX, a chemotherapeutic anthracycline, shares this compound’s nanocarrier utility but differs mechanistically:

Property This compound DOX
Mechanism pH-responsive release DNA intercalation
Tumor Selectivity 85% (in vitro) 60% (in vitro)
Cardiotoxicity None observed Severe

This compound’s modular degradation kinetics reduce off-target effects, addressing a critical limitation of DOX .

Research Findings and Limitations

0.41 for TNB) . However, challenges persist in scaling up synthesis due to azide handling risks .

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